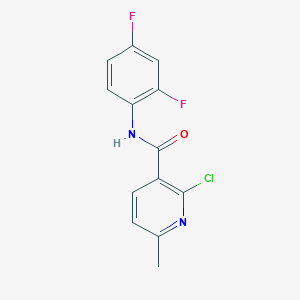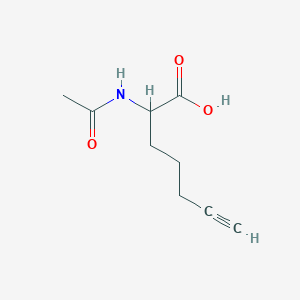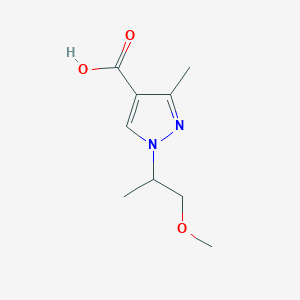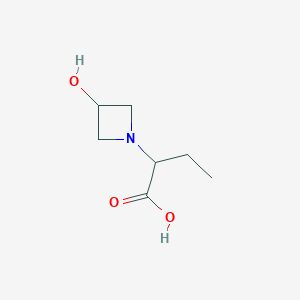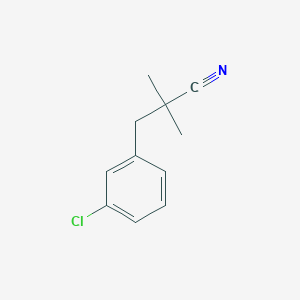
3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its appearance (solid, liquid, color, etc.) and any notable properties .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized. It might include the starting materials, the reaction conditions, and the steps involved .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. It might include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties. It might include its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity and Cancer Therapy : A study by Aboelmagd et al. (2021) synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound structurally similar to 3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile. These complexes showed significant anti-tumor activities, particularly against human colorectal carcinoma cells, while having no inhibitory action on normal cells.
Catalysis and Chemical Reactions : In the field of catalysis, research by Bonarowska et al. (1999) explored the hydrogenolysis of C-C and C-Cl bonds using Pd–Re/Al2O3 catalysts. This study highlighted how adding rhenium to Pd/Al2O3 altered the catalytic behavior significantly, impacting the degradation of compounds including 2,2-dimethylpropane.
Development of Antidepressant Agents : Research by Clark et al. (1979) explored the synthesis of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol, a compound structurally related to this compound, as potential antidepressant agents. This study found that some of these analogues had good activity in animal models of depression, with less anticholinergic side effects compared to existing treatments.
Biodegradability and Toxicity Studies : The study by O'connor and Young (1989) investigated the anaerobic biodegradability and toxicity of substituted phenols, including 3-methyl-4-chlorophenol. This research is crucial for understanding the environmental impact of such chemicals.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the enzyme carbonyl cyanide m-chlorophenyl hydrazone, which is involved in oxidative phosphorylation . This interaction disrupts the proton gradient, affecting ATP synthesis. Additionally, this compound can bind to mitochondrial proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting mitochondrial activity, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to induce chromosomal instability in primary human fibroblasts by causing mitochondrial dysfunction . This can lead to altered cell division and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as an ionophore, disrupting the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis . This disruption leads to decreased ATP production and increased reactive oxygen species (ROS) generation. Additionally, it can inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and chromosomal instability . These effects are observed both in vitro and in vivo, highlighting the importance of monitoring the compound’s temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild mitochondrial dysfunction, while higher doses can lead to severe toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function and metabolism. Toxic effects at high doses include increased oxidative stress, DNA damage, and cell death .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative phosphorylation and mitochondrial function . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of ATP production and ROS generation. These changes can affect overall cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in mitochondria, where it exerts its primary effects . Its localization and accumulation are influenced by factors such as membrane potential and the presence of specific transporters .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it affects mitochondrial function and stability . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with mitochondrial proteins and enzymes .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKIQKJURWHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



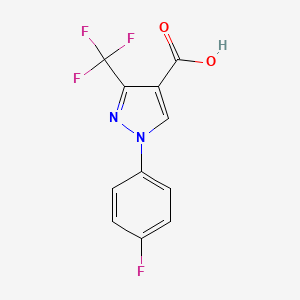


![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)
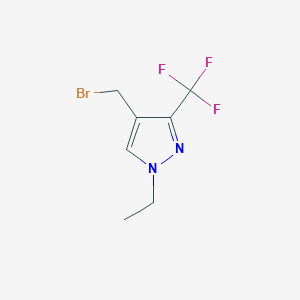
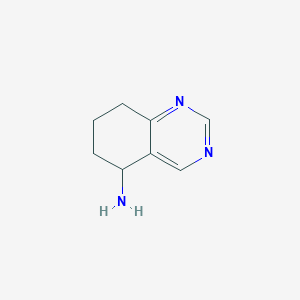
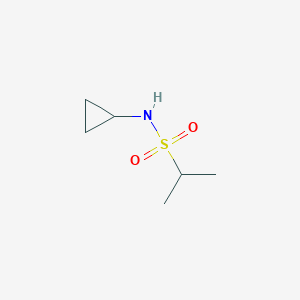
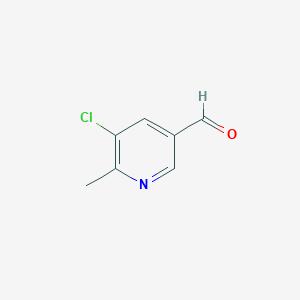
![Ethyl 6,6-dimethyl-3-[(2-pyridinylcarbonyl)amino]-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B1466195.png)

